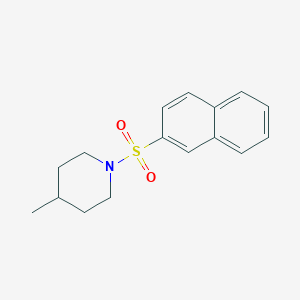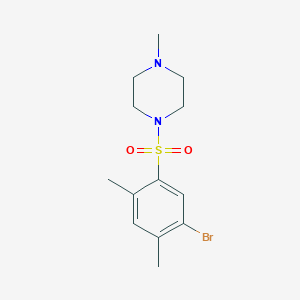
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine, also known as DF-MPPO, is a chemical compound that belongs to the family of piperazine sulfonamide derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) in the brain. ROS are known to cause oxidative damage to cells and tissues, which can lead to various neurological disorders. By inhibiting ROS production, 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine helps to protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine can have a range of biochemical and physiological effects in the brain. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are important for regulating mood, behavior, and cognition. It has also been shown to reduce the levels of inflammatory cytokines, which are known to contribute to the development of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine in laboratory experiments is its ability to selectively target certain enzymes and neurotransmitters in the brain, making it a valuable tool for studying the effects of oxidative stress and neurodegeneration. However, one limitation of using 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine. One area of interest is the development of new derivatives of 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine that can selectively target different enzymes and neurotransmitters in the brain. Another area of interest is the use of 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine in combination with other drugs or therapies to enhance its neuroprotective effects. Finally, there is a need for further research to explore the potential clinical applications of 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine in the treatment of neurological disorders.
Métodos De Síntesis
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 1-(3,4-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine has been widely used in scientific research as a tool to study the effects of oxidative stress on the brain. It has also been used to investigate the role of certain neurotransmitters in the development of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c1-14-4-5-17(12-15(14)2)21-8-10-22(11-9-21)25(23,24)18-6-7-19(20)16(3)13-18/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASHBFHGXGTRMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

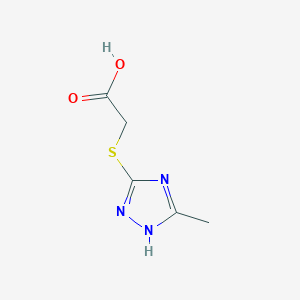
![6-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350318.png)
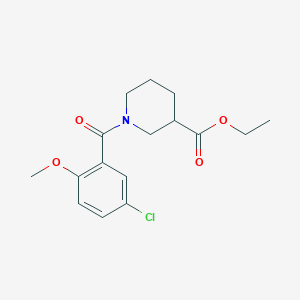
![Dimethyl 5-{[(3-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B350336.png)
![2-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B350347.png)
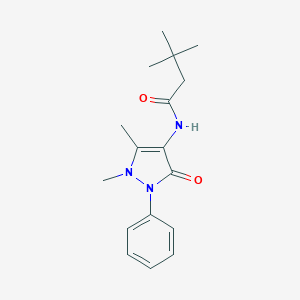


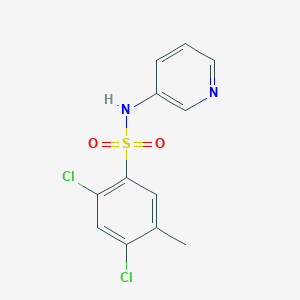
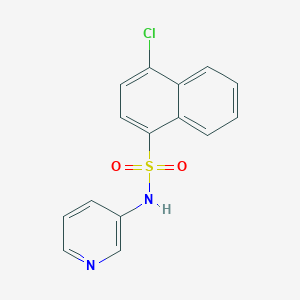
![4-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]morpholine](/img/structure/B350370.png)
